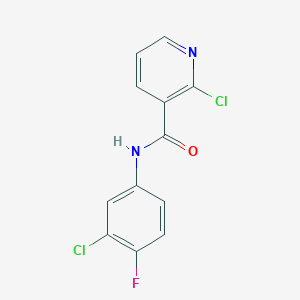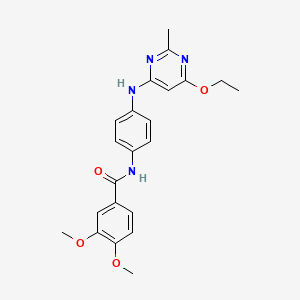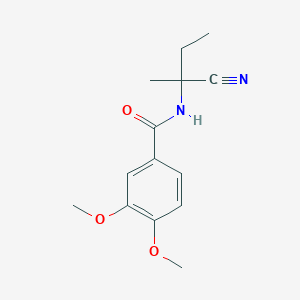
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide, also known as JNJ-54175446, is a novel compound that has been developed for scientific research purposes. It belongs to the class of indole-based compounds and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a serotonin receptor that is involved in the regulation of mood, anxiety, and cognitive function. Antagonism of the 5-HT7 receptor has been shown to have anxiolytic and antidepressant-like effects in animal models.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to have analgesic effects in animal models of neuropathic pain. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and cognitive function.
実験室実験の利点と制限
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a valuable tool for investigating the role of the 5-HT7 receptor in various neurological and psychiatric disorders. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to using N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been established. Furthermore, the exact mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide. One direction is to investigate its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and Alzheimer's disease. Another direction is to further elucidate the mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide and its effects on neurotransmitter systems and neuroplasticity. Additionally, the development of more potent and selective 5-HT7 receptor antagonists based on the structure of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is also a potential future direction.
合成法
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide involves the reaction of 3-(cyanomethyl)indole with cyclopropylamine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired product in good purity and yield. The synthesis method has been optimized to provide a scalable and cost-effective route for the production of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been developed for scientific research purposes and has shown potential in various preclinical studies. It has been found to have anxiolytic and antidepressant-like effects in animal models. It has also shown promising results in the treatment of neuropathic pain and cognitive impairment associated with Alzheimer's disease. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is being investigated for its potential use in the treatment of various neurological and psychiatric disorders.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-10-11-20(14-8-9-14)17(21)7-3-4-13-12-19-16-6-2-1-5-15(13)16/h1-2,5-6,12,14,19H,3-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHJAHUNXPAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2584728.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
![2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2584734.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2584736.png)



![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one](/img/structure/B2584743.png)
![3-[({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2584744.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide](/img/structure/B2584745.png)